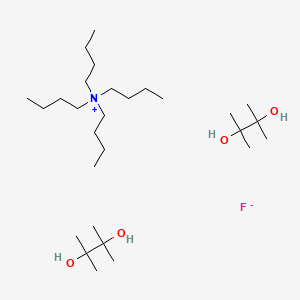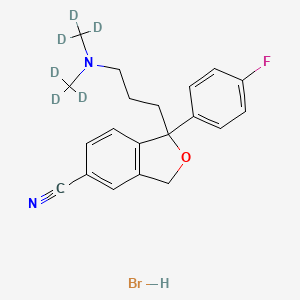
Citalopram-D6 Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citalopram-D6 hydrobromide solution, 100 μg/mL in methanol (as free base), is a certified reference material used in various scientific and industrial applications. This compound is a deuterated form of citalopram hydrobromide, an antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs). The deuterium labeling (D6) is used to enhance the precision of analytical measurements, particularly in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Citalopram-D6 hydrobromide involves the incorporation of deuterium atoms into the citalopram molecule. The process typically starts with the synthesis of the intermediate compounds, followed by the introduction of deuterium through specific chemical reactions. The final step involves the formation of the hydrobromide salt. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Citalopram-D6 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deuterated analogs with altered functional groups.
Aplicaciones Científicas De Investigación
Citalopram-D6 hydrobromide is widely used in scientific research due to its deuterium labeling, which enhances the accuracy of analytical measurements. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of citalopram levels in various samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of citalopram.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify citalopram in biological samples.
Industry: Applied in quality control processes to ensure the consistency and purity of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of Citalopram-D6 hydrobromide is similar to that of citalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission by inhibiting the reuptake of serotonin (5-HT) in the central nervous system. This inhibition increases the availability of serotonin in the synaptic cleft, leading to improved mood and reduced symptoms of depression. The molecular targets include the serotonin transporter (solute carrier family 6 member 4, SLC6A4).
Comparación Con Compuestos Similares
Similar Compounds
Citalopram hydrobromide: The non-deuterated form of the compound, used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI commonly prescribed for depression, anxiety, and other mood disorders.
Uniqueness
Citalopram-D6 hydrobromide is unique due to its deuterium labeling, which provides enhanced precision in analytical measurements. This makes it particularly valuable in research and quality control applications where accurate quantitation is essential.
Propiedades
Número CAS |
2119948-08-0 |
|---|---|
Fórmula molecular |
C20H22BrFN2O |
Peso molecular |
411.3 g/mol |
Nombre IUPAC |
1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |
InChI |
InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3,2D3; |
Clave InChI |
WIHMBLDNRMIGDW-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].Br |
SMILES canónico |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


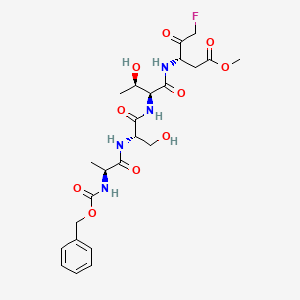
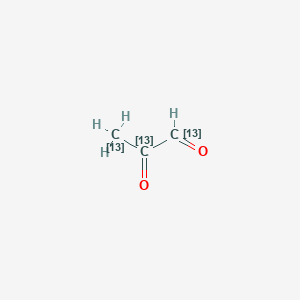
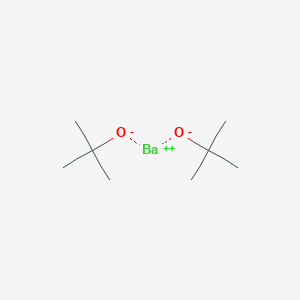
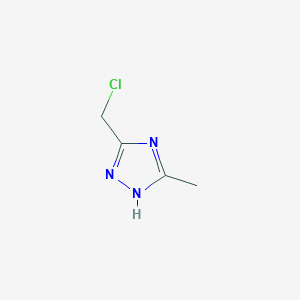
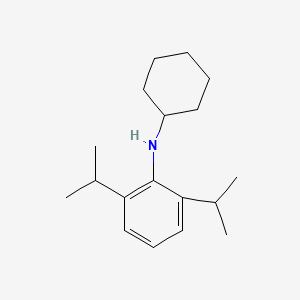
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B12054873.png)
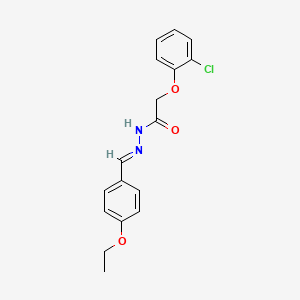
![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)

